Pretomanid

概要

説明

Pretomanid is an antimycobacterial drug used as part of a combination dosing regimen with bedaquiline and linezolid to treat tuberculosis (TB) of the lungs that is extensively drug resistant (XDR) or who cannot tolerate or do not respond to treatment for multidrug-resistant (MDR)-TB . It prevents the growth of tuberculosis in the body .

Synthesis Analysis

An efficient gram-scale synthesis of Pretomanid has been reported using straightforward chemistry, mild reaction conditions, and readily available starting materials . A novel synthesis of Pretomanid was developed through a selective epoxide-opening cyclization and late-stage nitration . An efficient protocol to produce Pretomanid has also been proposed and studied .

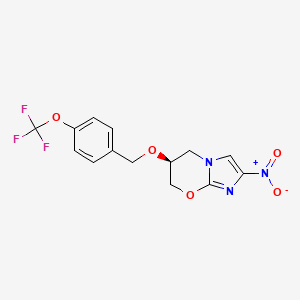

Molecular Structure Analysis

Pretomanid has a molecular formula of C14H12F3N3O5 . Its average mass is 359.257 Da and its monoisotopic mass is 359.072906 Da .

Physical And Chemical Properties Analysis

Pretomanid is developed as an oral tablet formulation for the treatment of tuberculosis (TB) in combination with other anti-TB agents . The pharmacokinetics and relative bioavailability of the dispersible tablet formulation (DTF) compared to the marketed formulation (MF) have been assessed . The mean absorption time for the DTF was typically 137% (86–171%) of that for the MF .

科学的研究の応用

Treatment of Tuberculosis (TB)

Pretomanid is a promising therapeutic option for TB infection . It is one of the newest drug classes, nitroimidazooxazines, approved in 2019 by the United States Food and Drug Administration as part of a multi-drug regimen (with bedaquiline and linezolid, BPaL) and recommended by the World Health Organization (WHO) to treat extensively-resistant (XR-TB) and multi-drug resistant tuberculosis (MDR-TB) .

Treatment of Multi-Drug Resistant Tuberculosis (MDR-TB)

Pretomanid, in combination with bedaquiline and linezolid, forms the BPaL regimen, which is recommended by the WHO to treat patients with extensively drug-resistant tuberculosis (XDR-TB) and intolerant or non-responsive MDR-TB . This regimen has advantages of short course, oral drugs in the whole treatment, improved treatment compliance, and high cure rate .

Treatment of Extensively Drug-Resistant Tuberculosis (XDR-TB)

Pretomanid is used in combination with bedaquiline and linezolid to treat patients with XDR-TB . This combination was first approved in the USA in 2019 .

Bactericidal Activity under Anaerobic Conditions

Pretomanid has been analyzed for its activity against latent tuberculosis under anaerobic conditions . It shows better activity under these conditions, indicating an optimized dose that is required for overcoming the detoxifying mechanisms of M. tuberculosis and inducing its death .

Production of Pretomanid

An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy has been developed . This new synthetic route provides a more efficient method to pretomanid with the characteristics of cheap and easily available raw materials, mild experimental conditions, simple operation, ‘one-pot’ procedure, which is satisfied with the requirement of green chemistry and suitable for industrial production .

Early Bactericidal Activity (EBA) Study

The Phase IIa EBA study evaluated PA-824’s short-term potency when given as a single drug to TB patients . Patients received either PA-824 (200, 600, 1000 or 1200 mg once daily) or the standard, four-drug TB treatment for 14 days .

Treatment of Drug-Resistant TB

Pretomanid has been demonstrated to have a role in the treatment of drug-resistant TB . This includes published, ongoing, and planned studies .

Computational Analysis of Novel Analogues

Computational analysis of novel analogues of Pretomanid against mutant Ddn receptor has been conducted . This study helps in understanding the development of resistance through A76E mutation and how it could be overcome through the in silico evolved ligand .

作用機序

Target of Action

Pretomanid primarily targets the Mycobacterium tuberculosis complex (MTBC) , which includes M. bovis, M. africanum, and M. pinnipedii . These bacteria are the causative agents of tuberculosis (TB), a major global health concern .

Mode of Action

Pretomanid is a prodrug that is metabolically activated by a nitroreductase enzyme known as Ddn . This activation process produces various active metabolites that are responsible for its therapeutic actions, particularly the induction of nitric oxide . Pretomanid exerts its bactericidal effects under aerobic conditions by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . Under anaerobic conditions, against non-replicating bacteria, pretomanid acts as a respiratory poison following nitric oxide release .

Biochemical Pathways

Pretomanid affects the mycolic acid biosynthetic pathway by depleting ketoymycolates and accumulating hydroxymycolates . This action impairs the production of the bacterial cell wall. Additionally, pretomanid targets the pentose phosphate pathway , leading to significant accumulation of fructose-6-phosphate, ribose-5-phosphate, and glyceraldehyde-3-phosphate . These effects are linked to the accumulation of a toxic metabolite, methylglyoxal .

Pharmacokinetics

Pretomanid exhibits dose-dependent bioavailability with a small positive correlation under fed conditions . After a single 200 mg dose of pretomanid administered with food to healthy adults, the mean peak plasma concentration (Cmax) of 2.0 μg/mL was achieved in a median of 5.0 hours, and the mean area under the curve (AUC) was 53.0 μg h/mL . The elimination half-life was determined to be 16.9-17.4 hours .

Result of Action

The action of pretomanid results in the death of actively replicating M. tuberculosis by inhibiting mycolic acid biosynthesis, thereby blocking cell wall production . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .

Action Environment

The efficacy of pretomanid can be influenced by environmental factors such as the presence of food. The absorption rate and bioavailability of pretomanid are affected by the formulation type and the presence of food .

Safety and Hazards

Pretomanid may cause serious side effects. Some of the reported side effects include fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . Other side effects include tremors, weakness, problems with balance, vision changes, severe ongoing nausea and vomiting, cough with mucus or blood, shortness of breath, chest pain that gets worse when you breathe or cough . The safety profile of the combination regimen is considered acceptable and the side effects manageable, provided that close monitoring and surveillance of the patients during and after treatment are in place .

将来の方向性

Pretomanid has been included in the World Health Organization Guidelines for the Treatment of Drug-Resistant Tuberculosis . It has been developed by TB Alliance as an oral tablet formulation for the treatment of tuberculosis (TB) in combination with other anti-TB agents . The drug is being actively studied in combination with other anti-TB medications not included in the BPaL regimen .

特性

IUPAC Name |

(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHZLMOSPGACSZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041163 | |

| Record name | PA-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

462.3±55.0 | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

<1 mg/mL | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Pretomanid is a prodrug which is metabolically activated by a nitroreductase enzyme, known as Ddn, producing various active metabolites that are responsible for its other therapeutic actions, particularly the induction of nitric oxide. The nitroreductase enzyme which activates pretomanid is deazaflavin dependent and relies on reduced cofactor F420. Reduction of F420 occurs via the enzyme glucose-6-phosphate dehydrogenase. Reduction of pretomanid's imidazole ring at the C-3 position causes the formation of the metabolites, which include a des-nitro derivative. The formation of this derivative leads to increased levels of nitric oxide, leading to bactericidal activities under anaerobic conditions via its action as a bacterial respiratory poison. Bactericidal activity against anaerobes is reported to be associated with a shortened duration of antibiotic treatment. Pretomanid exerts aerobic bactericidal effects through its inhibitory actions on bacterial cell wall mycolic acid biosynthesis. This allows for the killing of actively replicating Mycobacterium tuberculosis bacteria, resulting in the treatment of active tuberculosis infection. The molecular mechanism of the above bactericidal effects is poorly understood at this time, but may involve effects exerted on various genes that affect the cell wall, including the fasI and fasII as well as the efpA and iniBAC operons. Other possible targets include the genes of the cyd operon. The clinical effects of the above target relations are unknown at this time. | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Pretomanid | |

CAS RN |

187235-37-6 | |

| Record name | PA 824 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretomanid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PA-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETOMANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

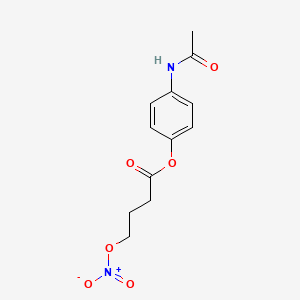

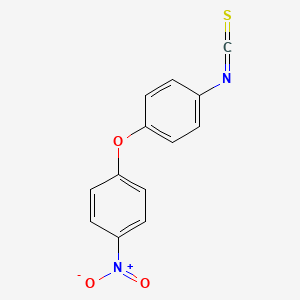

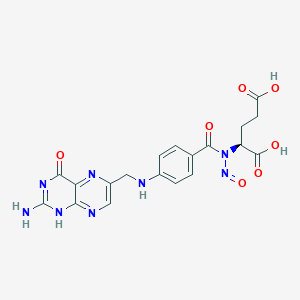

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

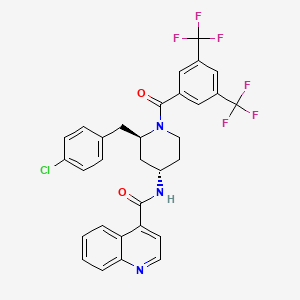

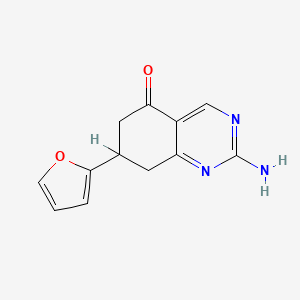

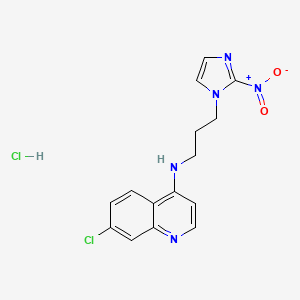

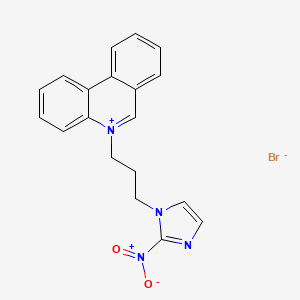

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)

![5-[[7-(Dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B1679020.png)